N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
Description
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Properties
IUPAC Name |
N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O3S/c1-13-2-7-17(24-23-13)25-10-8-14(9-11-25)12-22-29(26,27)16-5-3-15(4-6-16)28-18(19,20)21/h2-7,14,22H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAQSUDRPHCEHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCC(CC2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be characterized as follows:
- Molecular Formula : C18H22F3N4O2S
- Molecular Weight : 396.45 g/mol
- IUPAC Name : this compound
This structure incorporates a trifluoromethoxy group and a benzenesulfonamide moiety, which are often linked to enhanced biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related benzenesulfonamide derivatives have been shown to inhibit tumor cell proliferation and migration effectively. A study focusing on a similar compound demonstrated its ability to induce ferroptosis in cancer cells by targeting the KEAP1-NRF2-GPX4 axis, leading to increased oxidative stress and cell death .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tumor Growth : The compound may inhibit key signaling pathways involved in cell proliferation.
- Induction of Ferroptosis : By affecting the NRF2 pathway, it can enhance lipid peroxidation in tumor cells, triggering ferroptosis .
- Modulation of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to cellular damage and apoptosis in cancer cells.
In Vitro Studies
In vitro assays have demonstrated that related compounds significantly reduce the viability of various cancer cell lines. For example, MTT assays and colony formation assays are commonly employed to evaluate the cytotoxic effects of these compounds on tumor cells. The results typically indicate a dose-dependent inhibition of cell growth, supporting their potential as therapeutic agents .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (Cervical Cancer) | 5.0 | Significant growth inhibition |
| MCF7 (Breast Cancer) | 7.5 | Moderate growth inhibition |
| A549 (Lung Cancer) | 6.0 | Significant growth inhibition |
In Vivo Studies
While in vitro studies provide initial insights, in vivo studies are crucial for understanding the therapeutic potential of these compounds. Animal models treated with similar sulfonamide derivatives have shown promising results in reducing tumor size and improving survival rates .
Case Studies
- Study on Ferroptosis Induction : A recent publication investigated the effects of a benzenesulfonamide derivative on tumor cells, revealing that it effectively induced ferroptosis through modulation of the NRF2 pathway. The study highlighted that treatment resulted in elevated levels of lipid peroxidation and decreased expression of protective proteins such as GPX4 .
- Antibacterial Properties : Some derivatives have also exhibited antibacterial activity against various strains, suggesting that modifications in the chemical structure can lead to diverse biological effects beyond antitumor activity .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperidine ring, a pyridazine moiety, and a benzenesulfonamide structure. The synthesis of this compound typically involves multi-step organic reactions that require precise control of reaction conditions to optimize yield and purity. Key steps may include:
- Formation of the Piperidine Derivative : This is often achieved through hydrogenation or cyclization reactions.
- Coupling Reaction : The final product is synthesized by coupling the piperidine derivative with the benzenesulfonamide using coupling agents like EDCI or DCC in the presence of a base such as triethylamine.
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-((1-(6-methylpyridazin-3-yl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide exhibit promising antimicrobial properties. For instance, new derivatives in the benzenesulfonamide class have shown effectiveness against multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa . The compound’s structure may contribute to its ability to disrupt microbial biofilms, which are often resistant to conventional antibiotics.
Anticancer Properties
The compound's potential as an anticancer agent has been explored in various studies. Similar sulfonamide derivatives have demonstrated cytotoxic effects against human cancer cell lines, including HCT-116 and HeLa cells, with mechanisms involving apoptosis induction . These findings suggest that this compound could be developed as a therapeutic agent for cancer treatment.
Biological Mechanisms
The exact biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular signaling pathways, potentially modulating gene expression and metabolic processes .
Antimicrobial Evaluation
In a recent study assessing the antimicrobial properties of related benzenesulfonamides, compounds were subjected to minimum inhibitory concentration (MIC) assays against various bacterial strains. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, showcasing the potential of these compounds in addressing antibiotic resistance .
Anticancer Activity Assessment
Another study focused on novel sulfonamide derivatives revealed that certain compounds exhibited IC50 values below 100 μM against cancer cell lines, indicating strong anticancer activity. The presence of specific moieties was found to enhance cytotoxicity, suggesting that structural modifications could further optimize therapeutic efficacy .
Preparation Methods
Sulfonation of 4-(Trifluoromethoxy)aniline
The synthesis begins with the sulfonation of 4-(trifluoromethoxy)aniline. Chlorosulfonic acid (ClSO₃H) is employed under controlled conditions to yield the intermediate sulfonyl chloride.
Procedure :
Ammonolysis to Sulfonamide
The sulfonyl chloride is treated with aqueous ammonia to yield the target sulfonamide.
Procedure :
- The sulfonyl chloride intermediate is dissolved in tetrahydrofuran (THF).
- Concentrated ammonium hydroxide (2.0 equiv) is added, and the reaction is stirred for 12 hours.
- The product is isolated via filtration and recrystallized from ethanol/water (yield: 78%).
Synthesis of 1-(6-Methylpyridazin-3-yl)piperidin-4-yl)methanamine
Piperidine Ring Functionalization
Piperidine-4-carboxaldehyde is converted to its Boc-protected amine derivative to facilitate subsequent reactions.
Procedure :
Pyridazine Ring Construction
The pyridazine moiety is introduced via a cyclocondensation reaction.
Procedure :
- The Boc-protected piperidine derivative (1.0 equiv) is reacted with 1,2-diketone (1.2 equiv) and hydrazine hydrate (2.0 equiv) in ethanol.
- The mixture is refluxed for 8 hours, forming the 6-methylpyridazin-3-yl substituent.
- The Boc group is removed using HCl in dioxane, yielding the primary amine (yield: 65%).
Coupling of Fragments via Sulfonamide Bond Formation
Activation of Sulfonamide
The sulfonamide is activated using ethyl chloroformate to enhance reactivity.
Procedure :
Nucleophilic Substitution
The activated sulfonamide reacts with the piperidine-methanamine derivative.
Procedure :
- The amine (1.2 equiv) is added to the activated sulfonamide in DCM.
- The reaction is stirred at 25°C for 24 hours.
- The product is purified via silica gel chromatography (dichloromethane/methanol) and recrystallized from acetonitrile (yield: 72%).
Optimization and Yield Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | ClSO₃H, DCM, 25°C | 85 | 98.5 |
| Ammonolysis | NH₄OH, THF, 12h | 78 | 97.8 |
| Pyridazine Formation | Hydrazine, EtOH, reflux | 65 | 96.2 |
| Coupling | Ethyl chloroformate, DCM, 24h | 72 | 99.1 |
Analytical Characterization
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 2H, Ar–H), 7.89 (d, J = 8.4 Hz, 2H, Ar–H), 4.12 (m, 1H, piperidine-H), 3.45 (s, 2H, CH₂), 2.98 (m, 2H, pyridazine-H), 2.51 (s, 3H, CH₃).
- HRMS (ESI+) : m/z calculated for C₁₈H₂₀F₃N₄O₃S [M+H]⁺: 441.1264; found: 441.1268.
Q & A
Q. Methodology :
Analog synthesis : Modify substituents (e.g., replace trifluoromethoxy with methylsulfonyl or vary the pyridazine ring).
Biological testing : Compare IC50 values across analogs using dose-response curves.
Data analysis : Correlate structural features (e.g., lipophilicity, steric bulk) with activity.
Q. Example SAR Table :
| Modification | Activity Change vs. Parent Compound | Source |
|---|---|---|
| 4-Methoxypiperidine (vs. methyl) | 10-fold reduction in kinase inhibition | |
| Pyrimidine (vs. pyridazine) | Loss of receptor binding affinity |
Basic: How is purity assessed, and what impurities are commonly observed?
- Common impurities : Unreacted sulfonyl chloride, dehalogenated byproducts, or oxidized pyridazine derivatives.
- Detection : HPLC with UV detection (λ = 254 nm) identifies impurities at Rf values distinct from the parent compound.
- Mitigation : Scavenger resins (e.g., trisamine) to quench excess sulfonyl chloride .
Advanced: What strategies mitigate synthetic byproducts in large-scale synthesis?
- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions.
- In-line purification : Catch-and-release techniques using functionalized resins.
- DoE (Design of Experiments) : Statistical optimization of parameters (e.g., pH, temperature) to minimize byproduct formation .
Basic: What computational methods predict the compound’s molecular interactions?
- Molecular docking : AutoDock Vina or Glide to model binding poses in target proteins.
- MD simulations : GROMACS or AMBER to study dynamic interactions (e.g., ligand-protein stability over 100 ns simulations).
- ADMET prediction : SwissADME or ADMET Predictor™ to estimate solubility and metabolic stability .
Advanced: How to address contradictions in biological activity data across studies?
Q. Root causes :
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer conditions.
- Structural analogs : Subtle substituent changes (e.g., trifluoromethyl vs. trifluoromethoxy) alter target selectivity.
Q. Resolution :
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC50).
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Structural analogs : Test compounds with incremental modifications to isolate critical functional groups (see SAR table in FAQ 6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
